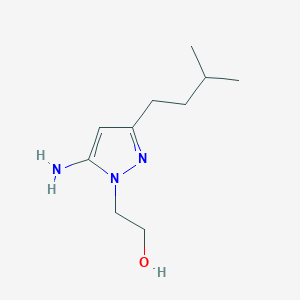
2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethan-1-ol is a chemical compound with the molecular formula C8H17N3O. This compound belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of an amino group and a hydroxyl group in this compound makes it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 3-isopentyl-1H-pyrazole-5-amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-isopentyl-1H-pyrazole-5-amine+ethylene oxide→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions to achieve high yields and purity of the final product. The industrial production methods also incorporate purification steps such as recrystallization and chromatography to ensure the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of 2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)acetaldehyde.
Reduction: Formation of 2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethanamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural features and functional groups. The amino and hydroxyl groups play a crucial role in binding to the active sites of enzymes or receptors, leading to the modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Amino-1H-pyrazol-1-yl)ethanol
- 3-Amino-2-pyrazoleethanol
- 5-Amino-1-hydroxyethylpyrazole
Uniqueness
2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethan-1-ol is unique due to the presence of the isopentyl group, which imparts distinct physicochemical properties and biological activities. The isopentyl group enhances the compound’s lipophilicity, making it more suitable for certain biological applications compared to its analogs.
Eigenschaften
Molekularformel |
C10H19N3O |
|---|---|
Molekulargewicht |
197.28 g/mol |
IUPAC-Name |
2-[5-amino-3-(3-methylbutyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C10H19N3O/c1-8(2)3-4-9-7-10(11)13(12-9)5-6-14/h7-8,14H,3-6,11H2,1-2H3 |
InChI-Schlüssel |
WTPJLKHNFCLPDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC1=NN(C(=C1)N)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















